molecular formula C14H14N2O3S B563173 N-Acetyl Dapsone-d8 (Major) CAS No. 1215635-13-4

N-Acetyl Dapsone-d8 (Major)

Cat. No.: B563173
CAS No.: 1215635-13-4
M. Wt: 298.386
InChI Key: WDOCBIHNYYQINH-NHNJRVLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl Dapsone-d8 (Major) is a deuterated form of N-Acetyl Dapsone, which is a derivative of Dapsone. This compound is primarily used in scientific research as a stable isotope-labeled internal standard. It is particularly valuable in pharmacokinetic studies and drug metabolism research due to its stability and unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl Dapsone-d8 (Major) typically involves the acetylation of Dapsone-d8. The process begins with the deuteration of Dapsone, followed by acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the complete incorporation of the acetyl group.

Industrial Production Methods: Industrial production of N-Acetyl Dapsone-d8 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired isotopic purity and chemical stability. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl Dapsone-d8 (Major) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-Acetyl Dapsone-d8 N-oxide.

    Reduction: Reduction reactions can convert it back to Dapsone-d8.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

    Oxidation: N-Acetyl Dapsone-d8 N-oxide.

    Reduction: Dapsone-d8.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Acetyl Dapsone-d8 (Major) has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of Dapsone and its metabolites.

    Biology: Employed in studies of enzyme kinetics and metabolic pathways involving Dapsone.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Dapsone.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Comparison with Similar Compounds

    Dapsone: The parent compound, used primarily for its antibacterial properties.

    N-Acetyl Dapsone: The non-deuterated form, used in similar research applications.

    Dapsone-d8: The deuterated form of Dapsone, used as an internal standard in various studies.

Uniqueness: N-Acetyl Dapsone-d8 (Major) is unique due to its isotopic labeling, which provides enhanced stability and allows for precise quantification in analytical studies. Its deuterated nature makes it an invaluable tool in pharmacokinetic and metabolic research, offering advantages over non-deuterated analogs in terms of accuracy and reliability.

Properties

IUPAC Name

N-[4-(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-2,3,5,6-tetradeuteriophenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)/i2D,3D,4D,5D,6D,7D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOCBIHNYYQINH-NHNJRVLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])NC(=O)C)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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